molecular formula C15H14F3NO6S2 B2907089 3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine CAS No. 1797020-84-8

3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine

Cat. No.: B2907089
CAS No.: 1797020-84-8
M. Wt: 425.39
InChI Key: UMESMMJMBIODSV-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a sulfonylated azetidine derivative characterized by a strained four-membered azetidine ring core. This compound features two distinct sulfonyl substituents: one attached to a furan-2-ylmethyl group and the other to a 4-(trifluoromethoxy)phenyl moiety. The sulfonyl groups confer strong electron-withdrawing effects, which may enhance electrophilic reactivity and influence intermolecular interactions.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO6S2/c16-15(17,18)25-11-3-5-13(6-4-11)27(22,23)19-8-14(9-19)26(20,21)10-12-2-1-7-24-12/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMESMMJMBIODSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • Aromatic cores (triazole, pyrazole) may exhibit greater thermal stability but reduced electrophilicity due to delocalized electron systems .

Sulfonyl Group Substituents

The substituents on the sulfonyl groups critically influence electronic and steric properties:

Compound Sulfonyl Substituents Electronic Effects Steric Effects
Target Compound Furan-2-ylmethyl, 4-(trifluoromethoxy)phenyl Strong electron-withdrawing (CF₃O−, furan O) Moderate bulk (furan group)
Piperidine derivatives () Methylsulfonyl, bis-phenylsulfonyl Moderate electron-withdrawing (SO₂CH₃) High bulk (bis-phenyl groups)
Pyrazole derivatives () Chlorophenylsulfanyl Weak electron-withdrawing (S− vs. SO₂−) Low bulk (single phenyl group)

Key Findings :

  • Furan’s oxygen atom may participate in hydrogen bonding, unlike purely hydrophobic methyl or chloro substituents .

Electronic and Steric Effects

  • Electron-Withdrawing Capacity : The dual sulfonyl groups in the target compound create a highly electron-deficient azetidine ring, favoring reactions with nucleophiles. This contrasts with piperidine derivatives (), where methylsulfonyl groups provide weaker electron withdrawal .
  • Steric Hindrance : The furan-2-ylmethyl group introduces moderate steric hindrance, which may limit accessibility to enzymatic or chemical active sites compared to less bulky analogs like chlorophenylsulfanyl derivatives () .

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